Product packaging for beta-Ccb(Cat. No.:CAS No. 84454-35-3)

beta-Ccb

Cat. No.: B1662547
CAS No.: 84454-35-3
M. Wt: 268.31 g/mol
InChI Key: WGNGIELOOKACSB-UHFFFAOYSA-N
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Description

Contextualization within Beta-Carboline Alkaloid Research

The beta-carboline alkaloids are a large and diverse family of natural and synthetic heterocyclic compounds containing a pyridoindole structure. sciforum.net This structural framework is found widely in nature, including in various plants, marine creatures, insects, and even in human tissues and body fluids. nih.gov The biosynthesis of these alkaloids often involves the amino acid tryptophan. wikipedia.org

Historically, the study of beta-carboline alkaloids dates back to the 19th century with the isolation of compounds like harmaline (B1672942) in 1838 and harmine (B1663883) in 1848. wikipedia.org These compounds, and the broader beta-carboline family, are recognized for their extensive range of biochemical and pharmacological activities. taylorandfrancis.comtaylorfrancis.com Research has demonstrated their potential as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antimicrobial agents. nih.gov This wide spectrum of biological activity is attributed to their ability to interact with various molecular targets, including benzodiazepine (B76468) receptors, serotonin (B10506) receptors, and enzymes like monoamine oxidase. taylorfrancis.com

N-butyl beta-carboline-3-carboxylate (β-CCB) is a specific member of this family, and its investigation is a part of the ongoing effort to understand how these compounds, both naturally occurring and synthetic, modulate physiological processes. Its discovery as an endogenous substance in the brain highlighted a new dimension in the study of beta-carbolines, shifting focus to their potential roles as intrinsic modulators of neuronal function.

Historical Discovery and Significance of Endogenous N-butyl Beta-Carboline-3-carboxylate

The pivotal discovery of N-butyl beta-carboline-3-carboxylate as an endogenous substance originated from research aimed at identifying the brain's own modulators of the benzodiazepine receptor. In the early 1980s, a substance with potent benzodiazepine-binding inhibitory activity was extracted and purified from a large quantity of bovine cerebral cortex gray matter. nih.gov

Through a series of sophisticated analytical techniques, including mass spectroscopy, ultraviolet and fluorescence spectra, and high-pressure liquid chromatography, this inhibitor was unequivocally identified as n-butyl beta-carboline-3-carboxylate (β-CCB). nih.gov Crucially, researchers conducted rigorous control experiments to rule out the possibility that β-CCB was an artifact of the extraction and purification process. nih.gov These experiments confirmed its natural occurrence within the brain tissue.

The significance of this discovery was profound. It provided strong evidence for the existence of an endogenous ligand for the benzodiazepine receptor, a site previously known primarily for its interaction with synthetic drugs like diazepam. β-CCB was found to be a high-affinity, competitive inhibitor of benzodiazepine binding. nih.gov Subsequent pharmacological studies revealed that β-CCB does not produce the typical calming effects of benzodiazepines; instead, it exhibits properties characteristic of a benzodiazepine receptor inverse agonist, demonstrating proconvulsant and 'anxiogenic' (anxiety-producing) actions in animal models. nih.gov This finding suggested that endogenous β-carbolines like β-CCB might play a role in physiological states of stress and anxiety, as its levels were observed to increase in the cerebral cortex of rats under acute stress. nih.gov

Detailed Research Findings

The identification of β-CCB spurred further investigation into its specific interactions with neuronal receptors and its behavioral effects.

Receptor Binding Affinity

Research has demonstrated that β-CCB binds with high affinity to central benzodiazepine receptors. It acts as a competitive inhibitor for the binding of other ligands to this site.

Ligand DisplacedBinding Affinity (Ki)Receptor Site
[3H]flunitrazepam3 nMBenzodiazepine Receptor
Ethyl beta-[3H]carboline-3-carboxylate3 nMBenzodiazepine Receptor

This table summarizes the high binding affinity of β-CCB to the benzodiazepine receptor, as determined by its ability to displace radiolabeled ligands. nih.gov

Pharmacological Effects in Animal Models

Behavioral studies in mice have been instrumental in characterizing the functional effects of β-CCB. These studies contrast its actions with those of classical benzodiazepines like diazepam and chlordiazepoxide.

TestCompoundObserved Effect
Open-Field TestDiazepam (0.3 mg/kg)Increased number of squares crossed
β-CCB (1-30 mg/kg)Decreased number of squares crossed (dose-dependent)
Plus-Maze TestChlordiazepoxide (10 mg/kg)Increased entries and time in open arms
β-CCBDecreased entries and time in open arms

This table illustrates the opposing effects of β-CCB and benzodiazepines in standard behavioral tests used to assess anxiety and locomotion in rodents. nih.gov

These findings collectively establish β-CCB as an inverse agonist at the benzodiazepine receptor, meaning it binds to the receptor and induces an effect opposite to that of conventional agonists like diazepam. nih.gov Its discovery and characterization have significantly advanced the understanding of the endogenous modulation of the GABA-A receptor complex and its role in regulating anxiety and arousal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2 B1662547 beta-Ccb CAS No. 84454-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGIELOOKACSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233426
Record name N-Butyl beta-carboline-3-carboxylate
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84454-35-3
Record name Butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl beta-carboline-3-carboxylate
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Record name N-Butyl beta-carboline-3-carboxylate
Source EPA DSSTox
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Synthesis Methodologies for N Butyl Beta Carboline 3 Carboxylate

Classical Esterification Routes for N-butyl Beta-Carboline-3-carboxylate Production

The most direct and classical route for synthesizing N-butyl Beta-Carboline-3-carboxylate typically involves the esterification of beta-carboline-3-carboxylic acid with butanol americanelements.com. This process forms the ester linkage between the carboxyl group at the 3-position of the beta-carboline core and the n-butyl alcohol.

A common method for preparing beta-carboline-3-carboxylate esters, which can be adapted for the n-butyl derivative, involves the activation of beta-carboline-3-carboxylic acid. For instance, the carboxylic acid can be treated with 1,1-carbonydiimidazole (CDI) in a dry solvent such as dimethylformamide (DMF). The resulting imidazole (B134444) derivative is then reacted with the corresponding alcohol (in this case, n-butanol) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a one-pot sequence. This CDI-mediated process offers an efficient way to form the desired ester cenmed.com.

Development of Advanced Synthetic Strategies for N-butyl Beta-Carboline-3-carboxylate

Beyond direct esterification of the pre-formed acid, advanced synthetic strategies often focus on building the beta-carboline core with subsequent functionalization at the C-3 position.

One prominent method for constructing the beta-carboline scaffold is the Pictet-Spengler reaction . This reaction typically involves the condensation of a tryptamine (B22526) or tryptophan derivative with an aldehyde or ketone, followed by ring closure to form a tetrahydro-beta-carboline intermediate. Subsequent oxidation steps are then employed to achieve the fully aromatic beta-carboline system. For example, D-L tryptophan can be converted into tetrahydro-beta-carboline via a Pictet-Spengler reaction, which can then undergo Fischer esterification and oxidation to yield beta-carboline-3-carboxylate esters cenmed.com. While this method has been demonstrated for other esters, the principle is transferable to the synthesis of the n-butyl ester by using n-butanol in the esterification step.

Palladium-catalyzed reactions also represent advanced strategies for synthesizing beta-carbolines and their derivatives. These methods are versatile for constructing and modifying complex heterocyclic systems. For instance, palladium-catalyzed Heck-type cyclization conditions have been successfully employed in the synthesis of various beta-carbolines, yielding products in high percentages. While these reactions primarily focus on forming the core structure or introducing other substituents, the resulting beta-carboline intermediates can then be subjected to esterification to obtain the desired N-butyl Beta-Carboline-3-carboxylate.

Another approach involves the electrocyclic cyclization of 3-nitrovinylindoles . This microwave-assisted method allows for the formation of the beta-carboline motif. The reaction can be carried out in butanolic solutions, indicating the potential for direct incorporation of the butyl group, although specific examples for the 3-carboxylate ester via this route were not detailed.

Optimization of Reaction Conditions for N-butyl Beta-Carboline-3-carboxylate Yield and Purity

Optimization of reaction conditions is crucial for maximizing the yield and purity of N-butyl Beta-Carboline-3-carboxylate. Key parameters that are typically adjusted include temperature, solvent, catalysts, and reaction time.

For esterification reactions, temperature plays a significant role. Reflux conditions are commonly employed to provide sufficient energy for ester bond formation. In some advanced beta-carboline syntheses, microwave irradiation has been utilized to shorten reaction times and improve yields, demonstrating the benefits of controlled thermal input.

The choice of solvent is also critical. In direct esterification, 1-butanol (B46404) can serve as both the solvent and the nucleophile, simplifying the reaction setup. However, various other solvents are employed depending on the specific synthetic step. For instance, DMF is used in CDI-mediated esterifications cenmed.com, while xylene, acetonitrile, dichloromethane, and various organic acids (e.g., acetic acid, trifluoroacetic acid) are utilized in different stages of beta-carboline synthesis, such as Pictet-Spengler reactions or cyclizations.

The selection of catalysts and activating agents is paramount for facilitating the desired transformations. Acid catalysts are frequently used in Pictet-Spengler reactions. For esterification, activating agents like 1,1-carbonydiimidazole (CDI) in conjunction with bases such as DBU are effective cenmed.com. Palladium catalysts, such as Pd(OAc)2, are vital for various coupling and cyclization reactions in more complex beta-carboline syntheses.

Reaction time is another parameter that requires optimization, varying significantly based on the specific methodology and conditions. Reaction durations can range from a few hours to 24 hours or more, depending on the reactants' reactivity and the desired conversion cenmed.com.

Purification techniques are essential to isolate the target compound with high purity. Common methods include column chromatography, often using silica (B1680970) gel with appropriate solvent systems (e.g., ethyl acetate (B1210297) as an eluent), and recrystallization. Filtration is also a standard workup procedure to remove insoluble byproducts.

Pharmacological and Biological Activities of N Butyl Beta Carboline 3 Carboxylate

Central Nervous System Interactions of N-butyl Beta-Carboline-3-carboxylate

N-butyl Beta-Carboline-3-carboxylate exhibits notable interactions within the central nervous system, influencing receptor activity and modulating neurophysiological and behavioral outcomes.

Ligand Activity and Receptor Binding Profiles

β-CCB acts as a ligand for specific receptors, demonstrating distinct binding profiles and modulation capabilities.

N-butyl Beta-Carboline-3-carboxylate functions as an inverse agonist for the central benzodiazepine (B76468) receptor (BZD-R). bio-techne.comontosight.ai It has been identified as a putative endogenous ligand with high affinity for the BZD-R. ontosight.aimdpi.com Studies have shown that β-CCB competitively inhibits the binding of [3H]flunitrazepam and ethyl beta-[3H]carboline-3-carboxylate with a high affinity, indicated by a Ki value of 3 nM. mdpi.com This compound binds preferentially to subtype 1 of central benzodiazepine receptors. nih.gov The proconvulsant and anxiogenic actions of β-CCB are consistent with its behavior as an inverse agonist at this receptor site. bio-techne.commdpi.com

The binding affinity of N-butyl Beta-Carboline-3-carboxylate to the benzodiazepine receptor is summarized in the table below:

LigandReceptorBinding Affinity (Ki)Reference
N-butyl Beta-Carboline-3-carboxylateBenzodiazepine Receptor3 nM mdpi.com

Beta-carbolines, including N-butyl Beta-Carboline-3-carboxylate, can act as inverse agonists or antagonists at certain GABA receptors. Specifically, β-CCB behaves as an inverse agonist for the central benzodiazepine receptor, which is an allosteric site on the GABA-A receptor complex. bio-techne.commdpi.comnih.gov This inverse agonistic action means it produces effects opposite to those of benzodiazepines. mdpi.comnih.gov

Interestingly, while β-carbolines are generally described as inverse agonists on neuronal GABA-A receptors, β-CCB demonstrates a robust potentiation of the GABA response in oligodendroglial GABA-A receptors. wikipedia.orgresearchgate.net In contrast, its effect on GABA response in cortical neurons is generally minimal or results in a slight decrease. wikipedia.org This differential modulation suggests a complex interaction profile depending on the cell type. Other beta-carbolines, such as ethyl-beta-carboline-3-carboxylate and propyl-beta-carboline-3-carboxylate, also modulate GABA-A receptors via the loreclezole (B39811) binding site in addition to the benzodiazepine site, suggesting a broader mechanism of action for this class of compounds.

The broader class of beta-carboline alkaloids is known for its diverse pharmacological activities, including the inhibition of monoamine oxidase (MAO) enzymes. This interaction has suggested potential applications in neuroprotection and the treatment of neurodegenerative diseases. While beta-carbolines such as harman (B1672943) and norharman have been identified as potent MAO-A and MAO-B inhibitors with specific Ki values, detailed research findings specifically quantifying the MAO enzyme inhibition by N-butyl Beta-Carboline-3-carboxylate were not explicitly detailed in the provided search results. wikipedia.orgresearchgate.net

Neurophysiological and Behavioral Effects of N-butyl Beta-Carboline-3-carboxylate

The central nervous system interactions of β-CCB translate into observable neurophysiological and behavioral effects.

N-butyl Beta-Carboline-3-carboxylate exhibits anxiogenic (anxiety-producing) properties. bio-techne.comontosight.aimdpi.com In behavioral paradigms, β-CCB has been shown to induce effects indicative of anxiety. In an open-field test, administration of β-CCB reduced the number of squares crossed, increased the time spent freezing, and decreased the number of rearings in a dose-dependent manner (between 1 and 30 mg/kg). bio-techne.com These changes were partially counteracted by the benzodiazepine receptor antagonist RO 15-1788. bio-techne.com

In the plus-maze test, β-CCB produced effects opposite to those of chlordiazepoxide, reducing the number of entries into and the time spent in the open arms. bio-techne.com These findings collectively demonstrate that β-CCB possesses both proconvulsant and anxiogenic actions, consistent with its role as an inverse agonist of the central benzodiazepine receptor. bio-techne.commdpi.com

Proconvulsant Actions and Seizure Susceptibility Modulation

N-butyl Beta-Carboline-3-carboxylate (β-CCB) exhibits proconvulsant actions, meaning it can enhance the susceptibility to seizures, although it is not a convulsant on its own charchem.orguni-freiburg.de. Studies have demonstrated that β-CCB potentiates seizures induced by other compounds charchem.org. For instance, when administered with subconvulsant doses of 3-mercaptopropionic acid in mice, β-CCB was observed to reduce the latency to convulsions and increase the number of mice experiencing convulsions uni-freiburg.de. This proconvulsant effect was effectively blocked by RO 15-1788, an antagonist of the benzodiazepine receptor, indicating the involvement of this receptor in β-CCB's action uni-freiburg.de.

Beta-carbolines, including β-CCB, function as inverse agonists for the central benzodiazepine receptor charchem.orguni-freiburg.de. Inverse agonist beta-carbolines are known to induce convulsive properties at high doses or act as proconvulsants charchem.org. Other beta-carboline inverse agonists, such as FG 7142 and ethyl-beta-carboline-3-carboxylate, have also been shown to increase the sensitivity of mice to kainate-induced seizures guidetoimmunopharmacology.org.

Influence on Cognitive Functions and Memory Processes

N-butyl Beta-Carboline-3-carboxylate and other beta-carbolines have been investigated for their influence on cognitive functions and memory processes chembase.cnuni-goettingen.de. As inverse agonists of the GABA-A receptor complex, beta-carbolines can exert effects opposite to those of benzodiazepines, which are known for their amnesic properties charchem.orgnih.gov. Consequently, inverse agonists like β-CCB are expected to have "promnesic" or learning-enhancing effects, particularly at low doses charchem.orgnih.gov.

Research on methyl beta-carboline-3-carboxylate (β-CCM), another inverse agonist, has provided evidence for such promnesic actions. β-CCM has been shown to improve learning performance in various tasks in rodents, including habituation to a new environment, passive avoidance, and spontaneous alternation charchem.orggithub.io. The involvement of the benzodiazepine receptor in these effects is supported by the observation that the benzodiazepine receptor antagonist Ro 15-1788 can block the effects of β-CCM github.io. Furthermore, β-CCB has been reported to induce an increase in rat cerebral activity and may have anxiogenic effects, which could indirectly influence cognitive and memory functions uni-freiburg.deuni-goettingen.de.

Cellular and Molecular Mechanisms of Action of N-butyl Beta-Carboline-3-carboxylate

Direct Effects on Oligodendroglial GABA Receptor Activity

A key aspect of N-butyl Beta-Carboline-3-carboxylate's (β-CCB) mechanism of action involves its direct and potent effects on oligodendroglial GABA-A receptors (OL-GABAARs) nih.gov. β-CCB significantly enhances the GABA response in oligodendrocytes nih.gov. This potentiation is a distinguishing feature, as it is not observed in neuronal cells isolated from the brain cortex nih.gov. This differential effect on glial versus neuronal GABA-A receptors is considered crucial for its potential therapeutic applications.

Oligodendroglial GABA-A receptors, particularly those found in oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes, possess a distinct subunit composition, primarily including α3, β2, and γ1 subunits nih.gov. This specific subunit arrangement is highly responsive to potentiation by β-CCB nih.gov. While beta-carbolines were initially characterized as inverse agonists acting at the benzodiazepine site, their ability to potently enhance GABA responses in oligodendrocytes, even when the classic benzodiazepine site is blocked or eliminated, suggests unique modulatory properties nih.gov.

Modulation of Myelination and Remyelination Dynamics

The potentiation of GABAergic signaling through GABA-A receptor activation in oligodendrocytes by β-CCB has been proposed as a promyelinating condition. β-CCB has been extensively investigated as a positive modulator of GABAergic neuron-oligodendrocyte signaling to promote remyelination in various demyelinating models nih.gov.

Systemic administration of β-CCB has demonstrated significant efficacy in promoting remyelination in models of demyelination. For instance, in the cuprizone-induced demyelination model in mice, β-CCB treatment promoted remyelination in several white matter structures, including the fimbria, corpus callosum, internal capsule, and cerebellar peduncles. Similar promyelinating effects were observed in an in vivo rat model of focal demyelination induced by ethidium (B1194527) bromide.

Quantitative assessments of remyelination have shown improvements in diffusion-weighted magnetic resonance imaging (dMRI) metrics, such as an increase in fractional anisotropy (FA) and a decrease in apparent diffusion coefficient (ADC) and radial diffusivity (RD). These dMRI findings correlate with histological evidence of increased myelin content, as confirmed by Black-Gold II (BGII) staining.

Immunofluorescence (IF) studies further support β-CCB's role in remyelination by showing that cuprizone (B1210641) intake, which typically leads to an increase in NG2+ (oligodendrocyte precursor cells) and a decrease in CC1+ (mature oligodendrocytes) cell populations, had these alterations significantly retrieved by β-CCB treatment. Moreover, β-CCB administration not only increased the number of OPCs in lesioned areas but also facilitated their differentiation into mature oligodendrocytes.

The following table summarizes key findings related to β-CCB's impact on remyelination parameters in demyelination models:

Model TypeDemyelination InducerKey Remyelination Indicatorsβ-CCB Treatment EffectReference
Murine (mice)CuprizoneMyelin Content (BGII staining)Promoted remyelination in white matter structures (fimbria, corpus callosum, internal capsule, cerebellar peduncles)
Murine (mice)CuprizoneCell Populations (NG2+, CC1+)Increased NG2+ and decreased CC1+ cell populations retrieved by β-CCB
Rat (focal)Ethidium BromideFractional Anisotropy (FA) (dMRI)Increased FA, suggesting myelination improvement
Rat (focal)Ethidium BromideApparent Diffusion Coefficient (ADC) & Radial Diffusivity (RD) (dMRI)Decreased ADC and RD, suggesting myelination improvement
Rat (focal)Ethidium BromideMyelin Content (BGII staining)Recovery of myelin content

Exploration of Potential Indirect Mechanisms Underlying Biological Activities

While the primary focus of research on N-butyl Beta-Carboline-3-carboxylate (β-CCB) has been its direct modulatory effects on oligodendroglial GABA-A receptors, the possibility of indirect mechanisms contributing to its biological activities, particularly in remyelination, has been noted. Systemic administration of β-CCB could influence remyelination through pathways that are not directly dependent on its action on oligodendroglial GABA-A receptors. However, current research extensively explores the direct action of systemically administered beta-carbolines on GABA-A receptors expressed in oligodendroglial cells, which subsequently leads to changes in the maturation dynamics necessary for regenerating myelin sheaths. Further detailed research would be required to fully elucidate any potential indirect mechanisms.

Research Applications and Therapeutic Implications of N Butyl Beta Carboline 3 Carboxylate

Utilization of N-butyl Beta-Carboline-3-carboxylate as a Neuropharmacological Research Tool

N-butyl beta-carboline-3-carboxylate serves as a critical tool in neuropharmacological research due to its specific interaction with central benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex. Initially identified as an endogenous substance in the bovine cerebral cortex, β-CCB is a potent inhibitor of benzodiazepine binding. nih.gov This inhibitory activity allows researchers to probe the function and regulation of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.

The compound's utility is further enhanced by its preferential binding to specific subtypes of benzodiazepine receptors. Research has shown that β-CCB binds with higher affinity to the subtype 1 of central benzodiazepine receptors, which are predominantly found in brain regions like the cerebral cortex, as opposed to the cerebellum where subtype distribution differs. nih.gov This selectivity enables the differentiation and characterization of receptor subtypes in various brain regions, providing a more nuanced understanding of the GABAergic system's role in neural signaling and behavior. nih.gov By acting as an inverse agonist, β-CCB can induce effects opposite to those of benzodiazepines, such as anxiogenic and proconvulsant actions in preclinical models, making it a valuable instrument for studying the neurobiological underpinnings of anxiety and seizure disorders.

Investigational Potential in Neuroprotection Strategies

The investigational potential of β-CCB in neuroprotection is an emerging area of research, primarily linked to its influence on glial cells, specifically oligodendrocytes. Neuroprotection in the context of many neurological disorders involves preserving the integrity of both neurons and their supportive myelin sheaths. Demyelination, the loss of this protective myelin, exposes axons to damage and can lead to irreversible neurodegeneration.

The therapeutic potential of β-CCB is rooted in its ability to promote the health and function of oligodendrocytes, the cells responsible for producing and maintaining myelin in the central nervous system. nih.gov By fostering an environment conducive to myelin repair, β-CCB contributes to an indirect form of neuroprotection. The restoration of the myelin sheath re-establishes metabolic support and insulation for the axon, safeguarding it from degenerative processes. This mechanism is particularly relevant for demyelinating diseases where axonal preservation is a key therapeutic goal. The compound's role in promoting remyelination, therefore, represents a significant strategy for long-term neuroprotection.

Exploratory Studies in Neurodegenerative Disease Models

The efficacy of N-butyl beta-carboline-3-carboxylate has been explored in several preclinical models that mimic the demyelination characteristic of certain neurodegenerative diseases, most notably multiple sclerosis (MS). nih.govnih.gov One of the most widely used is the cuprizone (B1210641) model, where ingestion of the toxin cuprizone induces oligodendrocyte death and subsequent widespread demyelination in the central nervous system. nih.govfrontiersin.org

In studies utilizing the cuprizone mouse model, systemic administration of β-CCB has been shown to promote remyelination in various white matter structures, including the corpus callosum, fimbria, and internal capsule. nih.govnih.gov This restorative effect is observed through histological analysis and advanced imaging techniques like magnetic resonance imaging (MRI). nih.gov The findings suggest that β-CCB treatment helps recover myelin content in these crucial brain regions. nih.gov Furthermore, immunofluorescence studies have revealed that β-CCB treatment can reverse the cellular alterations caused by cuprizone, normalizing the populations of oligodendrocyte precursor cells and mature oligodendrocytes. nih.gov These studies in established disease models strengthen the rationale for investigating β-CCB as a potential therapeutic agent for diseases with a demyelinating component.

Table 1: Summary of β-CCB Effects in the Cuprizone Mouse Model
Brain RegionObserved Effect of β-CCB TreatmentMethod of Analysis
Corpus CallosumPromoted RemyelinationHistology (Black-Gold II staining), MRI
FimbriaPromoted RemyelinationHistology (Black-Gold II staining), MRI
Internal CapsulePromoted RemyelinationHistology (Black-Gold II staining), MRI
Cerebellar PedunclesPromoted RemyelinationHistology (Black-Gold II staining)
General CNSReversal of NG2+ and CC1+ cell population changesImmunofluorescence (IF)

Contribution to Myelin Repair and Regeneration Research

The most significant contribution of β-CCB to neuroscience research lies in its demonstrated ability to promote myelin repair and regeneration. This function is primarily mediated through its potentiation of GABA-A receptors expressed on oligodendroglial cells. nih.gov Research indicates that β-CCB enhances the response of these receptors to GABA much more strongly in oligodendrocytes than in neurons. nih.gov This selective activity is crucial, as increased GABAergic signaling in oligodendrocytes has been identified as a key promyelinating condition.

The process of remyelination begins with the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes. wikipedia.org Studies have shown that β-CCB treatment effectively promotes this critical differentiation step. In demyelinated animal models, β-CCB administration not only increases the number of mature oligodendrocytes but also improves the quality of the new myelin sheaths. nih.gov This leads to a recovery of myelin content and structure, which is essential for the restoration of nerve function. The compound's ability to specifically target and enhance the natural process of myelin regeneration makes it a highly valuable molecule in the search for therapies for demyelinating disorders.

Table 2: Cellular and Functional Effects of β-CCB on Myelination
ParameterEffect of β-CCBSignificance
GABA-A Receptor PotentiationStrong potentiation in oligodendroglia compared to neuronsTargets the specific cell type responsible for myelination. nih.gov
OPC DifferentiationPromotes differentiation into mature oligodendrocytes (CC1+ cells)Increases the number of myelin-producing cells. nih.gov
Myelin ContentIncreases myelin content in demyelinated areasRestores the protective sheath around axons. nih.gov
Cell PopulationsRetrieves the balance of NG2+ (OPC) and CC1+ (mature OL) cellsIndicates a restoration of normal cellular homeostasis. nih.gov

Advanced Research Directions and Future Perspectives on N Butyl Beta Carboline 3 Carboxylate

Structure-Activity Relationship Studies of N-butyl Beta-Carboline-3-carboxylate Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For β-Ccb derivatives, these studies aim to identify key structural motifs responsible for their interaction with biological targets, primarily the benzodiazepine (B76468) receptors.

Research in this area has systematically modified the β-carboline scaffold to probe the chemical space around this privileged structure. taylorfrancis.com Key areas of modification include the C-3 carboxylate group, the N-9 position of the indole (B1671886) ring, and substitutions on the aromatic A-ring. For instance, varying the ester group at the C-3 position has been shown to significantly impact binding affinity and efficacy at benzodiazepine receptors. nih.gov The n-butyl ester of β-Ccb itself represents a specific point in this SAR landscape, and its properties are compared with other esters like the methyl or ethyl esters.

A series of 3,6-disubstituted β-carbolines have been synthesized and evaluated for their in vitro affinities at αxβ3γ2 GABAA/benzodiazepine receptor subtypes. nih.gov These studies have shown that larger substituents at the 6-position of the β-carboline ring are generally well-tolerated. nih.gov The synthesis of these derivatives often involves multi-step processes starting from L-tryptophan, which undergoes a Pictet-Spengler reaction followed by esterification and oxidation. analis.com.mynih.gov

Modification PositionSubstituentObserved Effect on Activity
C-3Ester group variation (e.g., methyl, ethyl, t-butyl)Modulates binding affinity and efficacy at benzodiazepine receptors.
N-9Alkylation or other substitutionsInfluences pharmacokinetic properties and receptor interaction.
A-ring (Positions 5, 6, 7, 8)Halogens, nitro groups, etc.Can alter selectivity for benzodiazepine receptor subtypes.

Computational Modeling and Rational Drug Design Approaches for N-butyl Beta-Carboline-3-carboxylate Analogues

Computational modeling and rational drug design have become indispensable tools in the development of novel β-Ccb analogues. These approaches use computer simulations to predict how a molecule will interact with its target receptor, thereby guiding the synthesis of new compounds with improved properties. nih.gov

For β-Ccb and its derivatives, molecular docking studies are frequently employed to visualize the binding pose within the benzodiazepine binding site on the GABA-A receptor. nih.gov These studies have revealed the importance of specific hydrogen bonds and hydrophobic interactions between the β-carboline ligand and the receptor. The planar tricyclic ring system of the β-carboline scaffold is believed to intercalate into the DNA, which is a proposed mechanism for its antitumor activity. nih.gov

Quantitative structure-activity relationship (QSAR) models have also been developed for β-carboline derivatives. These models mathematically relate the chemical structures of a series of compounds to their biological activities. researchgate.net The results from these models can help to identify the key physicochemical properties that govern the activity of these compounds and to predict the activity of new, unsynthesized analogues. researchgate.netfigshare.com

Development of Novel Analytical Methodologies for N-butyl Beta-Carboline-3-carboxylate in Biological Systems

The development of sensitive and selective analytical methods is crucial for studying the pharmacokinetics and metabolism of β-Ccb in biological systems. nih.gov High-performance liquid chromatography (HPLC) is a commonly used technique for the determination of β-carboline derivatives in various matrices. researchgate.net

Various detectors can be coupled with HPLC, including ultraviolet (UV), fluorescence, and mass spectrometry (MS) detectors. ekb.eg Fluorescence detection is particularly suitable for β-carbolines due to their native fluorescence. nih.gov Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity and is capable of providing structural information for metabolite identification. nih.gov

Sample preparation is a critical step in the analytical process, especially for complex biological matrices like blood, plasma, and urine. researchgate.net Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used techniques to isolate and concentrate β-Ccb and its metabolites from these samples prior to chromatographic analysis. researchgate.netnih.gov

Analytical TechniqueDetectorApplication
High-Performance Liquid Chromatography (HPLC)UV, Fluorescence, Mass Spectrometry (MS)Quantification of β-Ccb in biological fluids and pharmaceutical formulations.
Gas Chromatography (GC)Mass Spectrometry (MS)Analysis of volatile derivatives of β-Ccb.
Capillary Electrophoresis (CE)UV, Laser-Induced Fluorescence (LIF)Separation of β-Ccb from its metabolites with high efficiency.

Elucidation of Endogenous Biosynthetic and Metabolic Pathways of N-butyl Beta-Carboline-3-carboxylate

While β-Ccb is primarily considered a synthetic compound, the broader class of β-carbolines can be formed endogenously in humans. nih.gov The biosynthesis of β-carbolines is thought to occur through the Pictet-Spengler reaction, which involves the condensation of an indoleamine, such as tryptamine (B22526), with an aldehyde or a-keto acid. acs.org

The metabolic fate of exogenously administered β-Ccb is an area of active investigation. It is anticipated that the ester group of β-Ccb would be susceptible to hydrolysis by esterases present in the plasma and liver, leading to the formation of the corresponding carboxylic acid. nih.gov Further metabolism could involve oxidation of the β-carboline ring system, followed by conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. nih.gov Identifying the specific cytochrome P450 (CYP) isozymes responsible for the oxidative metabolism of β-Ccb is a key research objective.

Integration of Pharmacokinetic and Pharmacodynamic Modeling in N-butyl Beta-Carboline-3-carboxylate Research

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a powerful tool for understanding the relationship between the dose of a drug, its concentration in the body over time (PK), and its pharmacological effect (PD). mathworks.comnih.gov For β-Ccb, PK/PD modeling can be used to optimize dosing regimens and to predict the therapeutic window. nih.govresearchgate.net

PK models for β-Ccb would typically describe its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net These models can be used to simulate the plasma concentration-time profile of β-Ccb after different routes of administration. PD models would then link the plasma concentrations of β-Ccb to its effects on the central nervous system, such as its anxiolytic or anticonvulsant activity. youtube.com The integration of PK and PD models can provide a comprehensive understanding of the dose-concentration-effect relationship for β-Ccb and its derivatives. mathworks.com

Q & A

Q. How can researchers ensure compliance with ethical guidelines when reporting this compound’s toxicity data?

  • Methodological Answer : Adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and ARRIVE 2.0 guidelines for animal studies. Report 95% confidence intervals for LD50 values and include negative controls. Raw data (e.g., survival curves, histopathology) must be archived in FAIR-compliant repositories (e.g., Zenodo) .

Q. What frameworks should be used to transparently report contradictory findings in this compound’s environmental impact studies?

  • Methodological Answer : Follow CONSORT or STROBE extensions for environmental research. Disclose funding sources, potential conflicts of interest, and data preprocessing steps (e.g., outlier removal criteria). Use funnel plots to assess publication bias in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.